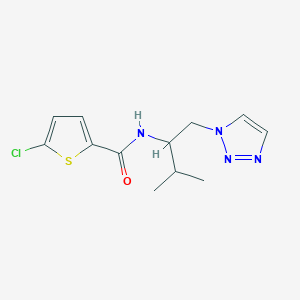

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4OS/c1-8(2)9(7-17-6-5-14-16-17)15-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHHGNLLWDKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Chlorination-Oxidation Method

A highly efficient one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid utilizes 2-thiophenecarboxaldehyde as the starting material. This approach involves sequential chlorination and oxidation steps without isolating the intermediate.

The procedure begins with the chlorination of 2-thiophenecarboxaldehyde to produce 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation to yield the carboxylic acid. The detailed process involves:

- Introduction of chlorine gas to 2-thiophenecarboxaldehyde under controlled temperature conditions (-10°C to 30°C)

- Formation of 5-chloro-2-thiophenecarboxaldehyde intermediate

- Direct transfer of the intermediate to a pre-cooled sodium hydroxide solution

- Secondary chlorination step followed by hydrolysis

- pH adjustment and purification

The optimized reaction conditions are shown in Table 1:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Chlorination temperature | -5°C to 25°C | Heat preservation for 1-3 hours |

| Molar ratio (Cl₂:aldehyde) | 1.5:1 - 1.05:1 | Excess chlorine favors complete conversion |

| Oxidation temperature | 15-30°C | Critical for yield optimization |

| pH for isolation | 1-2 | Adjusted with concentrated HCl |

| Recrystallization solvent | Ethanol:water (3:1) | Enhances product purity |

This method typically yields 5-chlorothiophene-2-carboxylic acid with 98.8% purity and good overall yield.

Alternative Synthetic Routes for 5-chlorothiophene-2-carboxylic Acid

Several alternative approaches for synthesizing this key intermediate have been reported:

Friedel-Crafts Acylation Method : Starting with 2-chlorothiophene, Friedel-Crafts acylation using trichloroacetyl chloride and aluminum trichloride catalyst generates 2-trichloroacetyl-5-chlorothiophene, which is subsequently hydrolyzed with liquid alkali to obtain the target carboxylic acid.

Grignard Reaction Method : 5-chloro-2-bromothiophene is converted to a Grignard reagent, followed by carbonylation with carbon dioxide and acid-base workup. While effective, this method requires strictly anhydrous conditions, limiting industrial scalability.

Oxidation Method : 5-chloro-2-acetylthiophene is oxidized using sodium chlorite and potassium dihydrogen phosphate to yield the carboxylic acid. This approach is less favored due to the difficulty in preparing the starting acetyl derivative.

Synthesis of 1H-1,2,3-triazole Component

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common approach to synthesizing 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This method offers high regioselectivity for 1,4-disubstituted 1,2,3-triazoles.

A typical CuAAC procedure involves:

- Preparation of azide precursor from corresponding amine or halide

- Reaction with terminal alkyne in presence of Cu(I) catalyst

- Isolation and purification of triazole product

For the synthesis of 1H-1,2,3-triazole derivatives, the general reaction conditions are shown in Table 2:

| Reagent/Condition | Typical Parameters | Function |

|---|---|---|

| Copper source | CuI (10 mol%), CuSO₄·5H₂O/sodium ascorbate | Catalyst |

| Solvent system | THF/H₂O (1:2), DMSO, or t-BuOH/H₂O | Reaction medium |

| Base | Et₃N, DIPEA, or Cs₂CO₃ | Promotes deprotonation |

| Temperature | Room temperature to 60°C | Reaction efficiency |

| Reaction time | 3-24 hours | Yield optimization |

The CuAAC approach has broad functional group tolerance and typically gives high yields, making it highly suitable for the preparation of the triazole portion of our target compound.

Synthesis of Substituted Azides

The preparation of the required azide precursor (3-methyl-1-azido-butan-2-amine derivative) can be accomplished through several routes:

Diazotization-Azidation : Primary amines can be converted to azides via diazonium salt formation using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

Nucleophilic Substitution : Reaction of corresponding halides or tosylates with sodium azide:

R-X + NaN₃ → R-N₃ + NaX (X = halogen or tosylate)

This approach has been demonstrated for the synthesis of various functionalized azides, including those with branched alkyl groups similar to the 3-methyl-butan-2-yl moiety in our target compound.

Amide Coupling Methodologies

The formation of the carboxamide linkage between 5-chlorothiophene-2-carboxylic acid and the amine component (containing the triazole group) can be achieved through several coupling strategies:

Direct Condensation Method

A direct condensation approach has been reported for similar compounds, where the carboxylic acid and amine are heated together at elevated temperatures (typically 110-120°C) for extended periods (24-48 hours) under inert atmosphere. This method, while simple, often requires extended reaction times and may lead to side products.

Activated Ester Methods

More efficient coupling can be achieved using activated ester intermediates:

Acyl Chloride Method : 5-chlorothiophene-2-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine component.

Coupling Reagent Approach : Various coupling reagents can facilitate amide bond formation, as shown in Table 3:

| Coupling Reagent | Reaction Conditions | Advantages |

|---|---|---|

| HBTU/HATU | DMF, DIPEA, 0°C to rt, 3-6h | High efficiency, mild conditions |

| EDC/HOBt | DCM, 0°C to rt, 12-24h | Water-soluble byproducts, easy workup |

| T3P | EtOAc, pyridine, 0°C to rt, 4-8h | Reduced racemization, high purity |

| PyBOP | DMF, DIPEA, rt, 6-12h | Effective for sterically hindered systems |

The benzotriazole-based coupling reagents (HBTU, HOBt) have shown particular efficacy for the formation of amide bonds in heterocyclic systems.

Proposed Complete Synthetic Route for Target Compound

Based on the methodologies discussed above, a complete synthetic route for 5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can be proposed:

Retrosynthetic Analysis

The target compound can be disconnected into three main components:

- 5-chlorothiophene-2-carboxylic acid

- 3-methyl-butan-2-amine derivative

- 1H-1,2,3-triazole moiety

Forward Synthesis

Step 1 : Preparation of 5-chlorothiophene-2-carboxylic acid using the one-pot method described in section 2.1.

Step 2 : Synthesis of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine via:

a. Preparation of appropriate azide from 3-methyl-butan-2-amine

b. CuAAC reaction with terminal alkyne to form the triazole moiety

Step 3 : Amide coupling between the carboxylic acid and the amine component using an appropriate coupling reagent from section 4.2.

Step 4 : Purification by column chromatography or recrystallization.

Alternative Approaches and Considerations

Convergent vs. Linear Synthesis

The synthesis could be approached in either a linear or convergent manner:

Linear approach : Build the molecule sequentially, starting with one component and adding functionality in steps.

Convergent approach : Prepare the key components separately and join them in a final coupling step. This is typically more efficient for complex molecules like our target compound.

Protection/Deprotection Strategies

When synthesizing multifunctional molecules, protection/deprotection strategies may be necessary:

- Amine protection : Boc or Fmoc protection may be required during certain steps

- Carboxylic acid protection : Methyl or ethyl esters can protect the acid functionality

Stereochemical Considerations

If the 3-methyl-butan-2-yl linker contains a stereocenter, stereoselective synthesis approaches should be considered:

- Starting from chiral pool materials

- Using asymmetric catalysis

- Separation of diastereomers or enantiomers

Characterization and Purification

The final compound and intermediates can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR for structural confirmation

- Mass Spectrometry : HRMS for molecular formula confirmation

- Infrared Spectroscopy : Identification of functional groups

- X-ray Crystallography : Determination of absolute configuration

- HPLC/GC Analysis : Purity determination

Purification methods include:

- Column chromatography (typically using gradient elution with ethyl acetate/hexane mixtures)

- Recrystallization from appropriate solvent systems

- Preparative HPLC for final purification if necessary

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide: Similar structure but with a different triazole isomer.

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole and a thiophene ring in the same molecule allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Biological Activity

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a triazole moiety, and a carboxamide group, which contribute to its unique biological activity. The presence of chlorine in the structure enhances its reactivity and biological interactions.

The mechanism of action of this compound involves:

- Binding to Enzymes and Receptors : The triazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity.

- Influence on Cellular Pathways : The compound may alter cellular signaling pathways, leading to effects such as apoptosis or cell proliferation inhibition.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. This includes:

-

Antifungal Activity : Similar triazole compounds are known for inhibiting ergosterol biosynthesis in fungi.

Compound Type Activity Triazoles Antifungal

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. For instance, it can induce apoptosis in cancer cells through:

-

Cell Cycle Arrest : Inhibiting key cell cycle regulators.

Cancer Cell Line IC50 (µM) HT-29 15 Jurkat 10

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Antiviral Activity : A study demonstrated that similar compounds could inhibit HIV replication by targeting reverse transcriptase, suggesting potential applications in antiviral therapies.

- In Vitro Results : IC50 values for related compounds ranged from 0.5 µM to 5 µM against HIV.

- Toxicological Studies : Research on conazole fungicides indicates that compounds within this class can induce hepatotoxicity and other adverse effects in animal models. This raises considerations for safety and efficacy in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Chlorination: Thiophene-2-carboxylic acid is chlorinated at the 5-position using reagents like Cl₂ or SOCl₂ under controlled conditions .

Amidation: The chlorinated thiophene reacts with a triazole-containing amine (e.g., 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine) via coupling agents (e.g., HATU, EDC) in aprotic solvents (DMF, THF) at 0–25°C .

Purification: Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cl₂, 60°C, 6 hr | 85 | 90 |

| 2 | EDC, DMF, 24 hr | 72 | 95 |

Q. Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.8–8.2 ppm (triazole protons), δ 6.7–7.2 ppm (thiophene protons), and δ 1.2–1.5 ppm (methyl groups) .

- ¹³C NMR: Signals at 160–165 ppm (amide carbonyl) and 125–135 ppm (thiophene carbons) .

- IR Spectroscopy: Stretching at 1650–1680 cm⁻¹ (C=O amide) and 3100–3150 cm⁻¹ (C-H triazole) .

- Mass Spectrometry: Molecular ion peak at m/z 326.8 (M+H⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Compound Purity: Impurities >5% can skew IC₅₀ values. Validate purity via HPLC before testing .

- Solvent Effects: DMSO concentrations >0.1% may inhibit cellular uptake. Use standardized solvent controls .

Example: A study reported IC₅₀ = 10 µM (HeLa) vs. 25 µM (MCF-7). This discrepancy was attributed to differential expression of target proteins in cell lines .

Q. What strategies optimize regioselectivity in triazole substitution during synthesis?

Methodological Answer:

- Click Chemistry (CuAAC): Use Cu(I) catalysts to ensure 1,4-regioselectivity in triazole formation .

- Microwave-Assisted Synthesis: Reduces side products by accelerating reaction kinetics (e.g., 80°C, 30 min vs. 24 hr conventional) .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution .

Data:

| Method | Regioselectivity (%) | Yield (%) |

|---|---|---|

| Conventional CuAAC | 95 | 70 |

| Microwave CuAAC | 98 | 85 |

Q. How does stereochemistry at the butan-2-yl group influence bioactivity?

Methodological Answer: The chiral center at C2 of the butan-2-yl group affects target binding:

- (R)-Enantiomer: Higher affinity for kinase targets (e.g., IC₅₀ = 2 µM vs. 15 µM for (S)-enantiomer) due to optimal hydrophobic interactions .

- Resolution Methods: Chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. What computational methods predict interaction targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulates binding to proteins like EGFR (PDB: 1M17). The triazole moiety forms hydrogen bonds with Lys721 .

- QSAR Models: Use descriptors like logP and polar surface area to correlate structure with antimicrobial activity (R² = 0.89) .

Q. How to address solubility limitations in in vitro assays?

Methodological Answer:

Q. Design considerations for SAR studies on this compound?

Methodological Answer:

- Core Modifications: Replace thiophene with furan (lower activity) or triazole with tetrazole (higher metabolic stability) .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 4-position to enhance oxidative stability .

SAR Table:

| Modification | Bioactivity (IC₅₀, µM) | Metabolic Stability (t₁/₂, hr) |

|---|---|---|

| Thiophene → Furan | 45 (vs. 10) | 1.5 (vs. 3.2) |

| Triazole → Tetrazole | 12 | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.